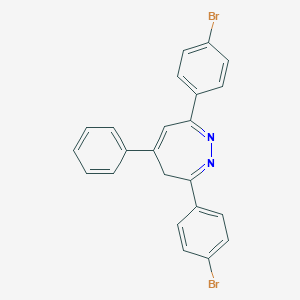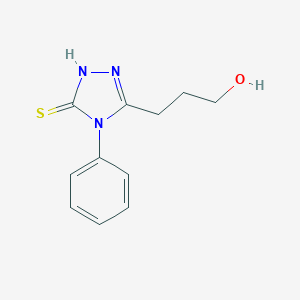
3-(5-メルカプト-4-フェニル-4H-1,2,4-トリアゾール-3-イル)プロパン-1-オール
説明
3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL is a compound with the molecular formula C11H13N3OS and a molecular weight of 235.31 g/mol . This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
科学的研究の応用
3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL has a wide range of scientific research applications:
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development
Medicine: It has shown promise in the development of anti-inflammatory, analgesic, and anticancer agents
Industry: The compound is used in the synthesis of dyes, pesticides, and other industrial chemicals.
作用機序
Target of Action
Compounds with similar structures have been known to interact with various biological targets, influencing cellular processes .
Mode of Action
Based on the structural similarity to other triazole derivatives, it can be hypothesized that it may interact with its targets through the formation of covalent bonds, given the presence of the mercapto group .
Result of Action
Similar compounds have been shown to exhibit antifungal and cytotoxic effects .
生化学分析
Biochemical Properties
3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The mercapto group in the compound allows it to form strong bonds with metal ions, which can be crucial in enzyme catalysis. For instance, it has been observed to interact with metalloproteins, where it can act as a ligand, stabilizing the metal center and facilitating enzymatic reactions. Additionally, the triazole ring can participate in hydrogen bonding and π-π interactions with aromatic amino acids in proteins, further influencing the biochemical properties of the compound .
Cellular Effects
The effects of 3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways involved in cell growth, differentiation, and apoptosis. Furthermore, 3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL has been reported to impact gene expression by interacting with transcription factors and influencing their binding to DNA .
Molecular Mechanism
At the molecular level, 3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules. The mercapto group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. Additionally, the triazole ring can interact with nucleic acids, potentially affecting gene expression by altering the structure of DNA or RNA. These interactions can result in changes in the activity of enzymes involved in DNA replication, transcription, and translation .
Temporal Effects in Laboratory Settings
The temporal effects of 3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, with minimal degradation over time. Prolonged exposure to oxidative conditions can lead to the formation of disulfide bonds, affecting its activity. Long-term studies in vitro and in vivo have demonstrated that the compound can induce sustained changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing antioxidant defenses and reducing oxidative stress. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are maximized at intermediate doses, while adverse effects become prominent at higher concentrations .
Metabolic Pathways
3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. Additionally, it can influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle. These interactions can result in changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and activity within different cellular compartments.
Subcellular Localization
The subcellular localization of 3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. For example, the presence of a nuclear localization signal can direct the compound to the nucleus, where it can interact with DNA and transcription factors. Similarly, mitochondrial targeting signals can facilitate its accumulation in mitochondria, influencing mitochondrial function and energy metabolism .
準備方法
The synthesis of 3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of substituted aromatic acids with hydrazine hydrate in ethanol, followed by further reactions to introduce the mercapto and phenyl groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
化学反応の分析
3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives
類似化合物との比較
3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL can be compared with other similar compounds such as:
- 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol
- 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol
- 5-mercapto-4H-1,2,4-triazol-3-ol These compounds share the triazole ring structure but differ in their substituents, leading to variations in their chemical properties and biological activities . The uniqueness of 3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL lies in its specific combination of the mercapto and phenyl groups, which contribute to its distinct biological activities and potential applications .
特性
IUPAC Name |
3-(3-hydroxypropyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c15-8-4-7-10-12-13-11(16)14(10)9-5-2-1-3-6-9/h1-3,5-6,15H,4,7-8H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQYJFFFOCXEOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365324 | |
| Record name | 3-(5-MERCAPTO-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)PROPAN-1-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83503-21-3 | |
| Record name | 3-(5-MERCAPTO-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)PROPAN-1-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


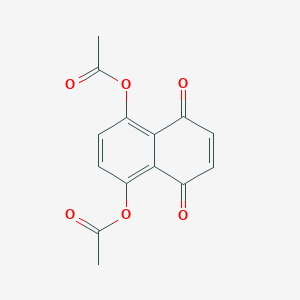

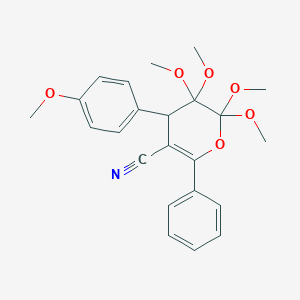
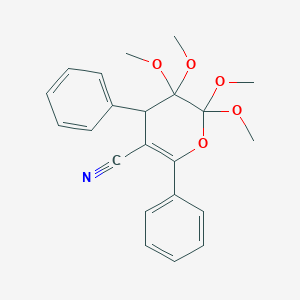
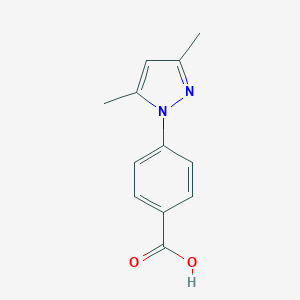
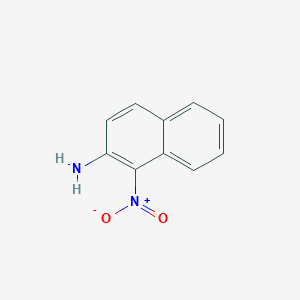

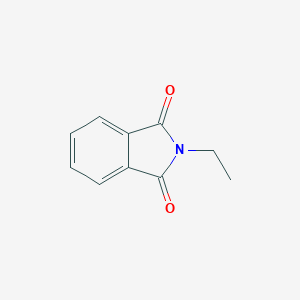
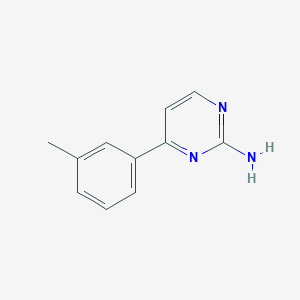
![3-Ethyl-2,4-dimethylindeno[2,1-b]pyran](/img/structure/B187815.png)
![2-(4-Bromophenyl)indeno[2,1-b]pyran](/img/structure/B187816.png)
![2-(4-Methylphenyl)indeno[2,1-b]pyran](/img/structure/B187817.png)
